

Application Notes and Protocols: 15-Aminopentadecanoic Acid for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	15-Aminopentadecanoic acid	
Cat. No.:	B3109634	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Aminopentadecanoic acid is a long-chain, bifunctional amino acid featuring a C15 alkyl chain with a primary amine at one terminus and a carboxylic acid at the other.[1] This unique structure makes it an invaluable building block in peptide synthesis, particularly as a flexible, long-chain spacer or linker.[1] Its incorporation into peptides can enhance pharmacokinetic properties, facilitate the conjugation of payloads such as small molecules or imaging agents, and create peptide mimetics.[1][2] These application notes provide an overview of its properties and detailed protocols for its use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

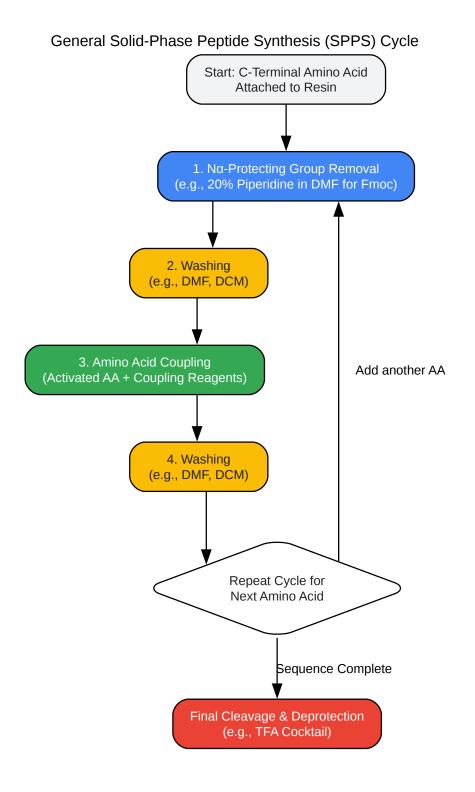
Proper handling and storage are crucial for maintaining the integrity of **15- aminopentadecanoic acid** and its derivatives during synthesis. The table below summarizes key properties for both the unprotected and N-Boc protected forms, which is commonly used in synthesis.

Property	15-Aminopentadecanoic Acid	N-Boc-15- aminopentadecanoic acid
Synonyms	15-aminopentadecanoic acid	N-(tert-Butoxycarbonyl)-15- aminopentadecanoic acid
CAS Number	17437-21-7[1]	1661040-68-1[3][4]
Molecular Formula	C15H31NO2	C20H39NO4[3]
Molecular Weight	257.42 g/mol	357.53 g/mol [3][4]
Appearance	White solid	White solid[4]
Storage Conditions	-20°C[1]	-20°C, Sealed in dry conditions[3][4]
Shipping Temperature	Ambient Temperature[1][3]	Ambient Temperature[3]
Solubility	Soluble in DMSO, DCM, DMF[5]	Soluble in organic solvents like DMF, DCM

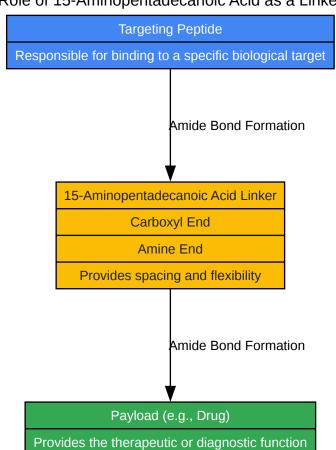
Applications in Peptide Synthesis

The primary application of **15-aminopentadecanoic acid** is as a linker to modify peptides. Its long aliphatic chain provides spatial separation between a peptide sequence and a conjugated moiety, which can be critical for maintaining the biological activity of the peptide.

- Peptide-Drug Conjugates (PDCs): It can serve as a stable, non-cleavable linker connecting a
 cytotoxic drug to a targeting peptide, enhancing drug delivery to specific tissues while
 minimizing off-target effects.[1][6]
- Lipidation of Peptides: Acylating a peptide with this long-chain fatty amino acid can increase
 its binding to serum albumin, thereby extending its in-vivo half-life, a strategy successfully
 used in drugs like semaglutide.[7]
- PROTACs: The N-Boc protected form can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]



 Bioconjugation: The terminal amine or carboxyl group can be used for conjugation to various molecules, including antibodies, imaging agents, or chelating agents for radionuclideconjugated drugs.[1][8]


Experimental Workflows and Protocols General Workflow for Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the standard method for incorporating amino acids into a growing peptide chain anchored to an insoluble resin support.[9][10] The process involves repetitive cycles of deprotection, coupling, and washing.

Role of 15-Aminopentadecanoic Acid as a Linker

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 15-Aminopentadecanoic Acid | CAS:17437-21-7 | AxisPharm [axispharm.com]
- 2. bocsci.com [bocsci.com]

- 3. N-Boc-15-aminopentadecanoic acid, 1661040-68-1 | BroadPharm [broadpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. FMOC-15-AMINO-4,7,10,13-TETRAOXAPENTADECANOIC ACID CAS#: 557756-85-1 [m.chemicalbook.com]
- 6. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 7. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 8. Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 15-Aminopentadecanoic Acid for Peptide Synthesis]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b3109634#15-aminopentadecanoic-acid-for-peptide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Check Availability & Pricing